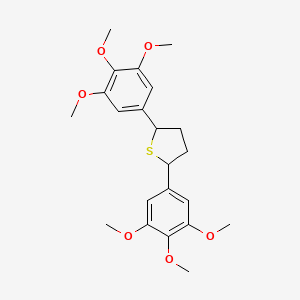
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a tetrahydrothiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, is subjected to a series of reactions to form the intermediate 3,4,5-trimethoxyphenylacetonitrile.
Cyclization Reaction: The intermediate undergoes a cyclization reaction with a suitable thiol reagent under acidic or basic conditions to form the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting cancer cells due to its ability to inhibit tubulin polymerization.
Biological Studies: It can be used in studies related to its anti-cancer, anti-fungal, and anti-bacterial properties.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules and as a building block in material science.
作用机制
The mechanism of action of 2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division . This mechanism is particularly relevant in its anti-cancer activity.
相似化合物的比较
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene is unique due to its tetrahydrothiophene ring, which distinguishes it from other compounds with similar trimethoxyphenyl groups. This structural feature may confer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
属性
分子式 |
C22H28O6S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
2,5-bis(3,4,5-trimethoxyphenyl)thiolane |
InChI |
InChI=1S/C22H28O6S/c1-23-15-9-13(10-16(24-2)21(15)27-5)19-7-8-20(29-19)14-11-17(25-3)22(28-6)18(12-14)26-4/h9-12,19-20H,7-8H2,1-6H3 |
InChI 键 |
LRKDYEMHDRMUKA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC |
同义词 |
2,5-di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene L 653150 L-653150 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















